molecular formula C3H6O4 B1210773 (2R)-2,3-Dihydroxypropanoic acid CAS No. 6000-40-4

(2R)-2,3-Dihydroxypropanoic acid

Cat. No. B1210773
CAS RN: 6000-40-4
M. Wt: 106.08 g/mol
InChI Key: RBNPOMFGQQGHHO-UWTATZPHSA-N
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Description

(2R)-2,3-Dihydroxypropanoic acid is a chiral molecule with significance in organic synthesis and potential applications in polymer and materials science. Its enantioselective synthesis and characterization form a substantial interest within the chemical research community.

Synthesis Analysis

The enantioselective synthesis of derivatives closely related to (2R)-2,3-Dihydroxypropanoic acid has been explored through methods like Sharpless asymmetric dihydroxylation, indicating a broader utility for the synthesis of enantiomerically enriched compounds (Alonso, Santacana, Rafecas, & Riera, 2005). Another method involves the stereoselective synthesis of analogs via reactions that highlight the importance of controlling stereochemistry in synthesizing chiral molecules (Sung’hwa, Strik, Regeling, Zwanenburg, & Chittenden, 2006).

Molecular Structure Analysis

The molecular structure of (2R)-2,3-Dihydroxypropanoic acid and its derivatives is characterized by specific stereochemistry at the 2R position, which is crucial for its biological and chemical properties. Studies involving the crystal structure of related compounds provide insight into the intermolecular interactions and hydrogen bonding patterns that may influence the reactivity and properties of (2R)-2,3-Dihydroxypropanoic acid (Jovita, Sathya, Usha, Vasanthi, & Ramanand, 2014).

Chemical Reactions and Properties

Chemical reactions involving (2R)-2,3-Dihydroxypropanoic acid or its analogs are influenced by its chiral nature, impacting its reactivity in stereoselective syntheses. For example, the preparation and reaction of its derivatives have been used to study the stereochemical outcomes of organic reactions (Goli, Cheesman, Hassan, Lodaya, & Slama, 1994).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of (2R)-2,3-Dihydroxypropanoic acid and its related compounds are critical for their application in synthesis and material science. The crystal packing and hydrogen bond interactions, for instance, play a significant role in determining these physical properties (Soleimannejad, Aghabozorg, Najafi, Nasibipour, & Attar Gharamaleki, 2009).

Chemical Properties Analysis

The chemical properties of (2R)-2,3-Dihydroxypropanoic acid, such as its acidity, reactivity with various reagents, and participation in chemical reactions, are influenced by its molecular structure and stereochemistry. Studies on the reactivity of similar compounds provide insights into how these properties can be harnessed for synthetic applications (Prabakaran & Muthu, 2012).

Scientific Research Applications

Enantioselective Synthesis

(2R)-2,3-Dihydroxypropanoic acid is utilized in the enantioselective synthesis of various compounds. For instance, it has been used in the scalable, enantioselective synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic Acid, starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate (Alonso et al., 2005).

Spectroscopic Characterization

This compound has also been the subject of spectroscopic characterization studies. A notable example is the investigation of the hydration of pyruvic acid to its geminal-diol, 2,2-dihydroxypropanoic acid, in a water-restricted environment, using Fourier-transform mid-infrared (FTIR) and nuclear magnetic resonance spectroscopy (NMR) (Maron et al., 2011).

Industrial Production

(2R)-2,3-Dihydroxypropanoic acid is significant in industrial production. It is a precursor in the production of chemicals like acrylic acid and its derivatives. Its polymerized form is used in bioplastic production. The advancement in metabolic engineering and synthetic biology has led to more efficient methods for its bio-production (Jers et al., 2019).

Crystal Structure Analysis

The crystal structure of 2-amino-4-methylpyridin-1-ium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate monohydrate has been analyzed, providing insights into the molecular arrangements and bonding of this compound (Jovita et al., 2014).

Synthesis of Compatible Solutes

It has been used in the synthesis of compatible solutes, like the potassium salt of (2R)-2-O-α-D-mannopyranosyl-(12)-α-D-glucopyranosyl-2,3-dihydroxypropanoic acid, a rare, naturally compatible solute (Lourenço & Ventura, 2011).

Eco-Sustainable Processes

(2R)-2,3-Dihydroxypropanoic acid is involved in eco-sustainable processes, particularly as a potential building block for organic synthesis or high-performance polymers. Its production via catalytic chemical methods is a subject of research (Pina et al., 2011).

properties

IUPAC Name

(2R)-2,3-dihydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNPOMFGQQGHHO-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016563
Record name (R)-Glyceric acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Glyceric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000139
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1000.0 mg/mL
Record name Glyceric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000139
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(2R)-2,3-Dihydroxypropanoic acid

CAS RN

6000-40-4, 473-81-4
Record name D-Glyceric acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceric acid, D-
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Record name (R)-Glyceric acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERIC ACID, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19D9ZZX4MH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glyceric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000139
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The above-described catalyst may be used for liquid phase oxidation reactions. Examples of such reactions include the oxidation of alcohols and polyols to form aldehydes, ketones, and acids (e.g., the oxidation of 2-propanol to form acetone, and the oxidation of glycerol to form glyceraldehyde, dihydroxyacetone, or glyceric acid); the oxidation of aldehydes to form acids (e.g., the oxidation of formaldehyde to form formic acid, and the oxidation of furfural to form 2-furan carboxylic acid); the oxidation of tertiary amines to form secondary amines (e.g., the oxidation of nitrilotriacetic acid (“NTA”) to form iminodiacetic acid (“IDA”)); the oxidation of secondary amines to form primary amines (e.g., the oxidation of IDA to form glycine); and the oxidation of various acids (e.g., formic acid or acetic acid) to form carbon dioxide and water.
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Synthesis routes and methods II

Procedure details

A reaction vessel containing 5 g NaOH and 0.2 g sodium anthraquinone-2-sulphonate, AMS, Merck Co., in 150 ml of a solution of 80 mass-% of methanol in water, was kept at a temperature of 25° C. L-sorbose, Merck Co., (70 g/130 ml water) and NaOH (32 g/32 ml water) was added batchwise with 15 min intervals while mixing. Oxygen was added to the mixture and the reaction was continued for about 2 h. The major end product was L-xylonic acid, in addition, treonic acid, glyceric acid and glycolic acid were formed, as well as a large amount of formic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
J Kutner, I Shabalin, D Matelska, KB Handing… - 2016 - peerj.com
The chiral homogeneity of a chemical compound is the main prerequisite in safety and efficiency of drug substances and generation of single enantiomers of drug intermediates in …
Number of citations: 1 peerj.com
W Hou, J Ling, Y Xu, K Li, F Wang - MethodsX, 2021 - Elsevier
A high-resolution mass spectrometry (HR-MS) method was developed to analyze and identify small molecule compounds in distillery wastewater. According to identification confidence …
Number of citations: 3 www.sciencedirect.com
H Yang, Z Wei, Y Duan, Y Wu, C Zhang, W Wu… - Scientia …, 2023 - Elsevier
Nitrogen (N) is the main factor to influence the growth and development of blueberry. To increase N utilization efficiency, it is critical to understand the mechanisms underlying their …
Number of citations: 0 www.sciencedirect.com
B Mao, W Guo, M Chen, X Tang, Q Zhang, J Zhao… - Fermentation, 2023 - mdpi.com
Lactic fermentation can improve the metabolic profile and functionality of juice, which is beneficial to human health. This study aimed to investigate the effect of Streptococcus …
Number of citations: 4 www.mdpi.com
J Kutner, IG Shabalin, D Matelska, KB Handing… - Biochemistry, 2018 - ACS Publications
The d-2-hydroxyacid dehydrogenase (2HADH) family illustrates a complex evolutionary history with multiple lateral gene transfers and gene duplications and losses. As a result, the …
Number of citations: 15 pubs.acs.org
Y Liao, Z Chen, Y Yang, D Shen, S Chai, Y Ma… - Free Radical Biology …, 2023 - Elsevier
The gut microbiota plays a crucial role in maintaining host nutrition, metabolism, and immune homeostasis, particularly in extreme environmental conditions. However, the regulatory …
Number of citations: 4 www.sciencedirect.com
F Guan, Y You, S Fay, X Li, MA Robinson - Analytical Chemistry, 2021 - ACS Publications
To address the limitations of current targeted analytical methods that can only detect known doping agents, a novel methodology that permits untargeted drug detection (UDD) has been …
Number of citations: 6 pubs.acs.org
A Williams, JS Pathmanathan, TG Stephens, X Su… - PeerJ, 2021 - peerj.com
Background Corals, which form the foundation of biodiverse reef ecosystems, are under threat from warming oceans. Reefs provide essential ecological services, including food, …
Number of citations: 14 peerj.com
Y Bai, W Huang, X Jiang, W Xu, Y Li… - Rapid …, 2023 - Wiley Online Library
Rationale Cardiac surgery‐associated acute kidney injury (CSA‐AKI) is a prevalent complication of cardiac surgery, which may be associated with a great risk of developing chronic …
T Parkkari - 2006 - core.ac.uk
The past fifteen years have been an exciting time for the cannabinoid research. Our understanding of the endogenous cannabinoid system (ECS) has continued to reveal the significant …
Number of citations: 0 core.ac.uk

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